
Azilsartan
Übersicht
Beschreibung
Azilsartan is a novel angiotensin II receptor antagonist primarily used for the treatment of hypertension. It is marketed under the brand name Edarbi and was developed by Takeda Pharmaceuticals. This compound is known for its high efficacy in lowering blood pressure and its ability to provide sustained blood pressure control over 24 hours .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Azilsartan kann durch verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren beinhaltet die Reaktion von 2-Ethoxy-1-([2’-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl)-1H-benzimidazol-7-carbonsäure mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol und kann Katalysatoren erfordern, um den Prozess zu erleichtern .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound durch eine Reihe von chemischen Reaktionen hergestellt, die eine hohe Ausbeute und Reinheit gewährleisten. Der Prozess beinhaltet die Verwendung fortschrittlicher Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS), um die Qualität des Endprodukts zu überwachen und zu kontrollieren .
Analyse Chemischer Reaktionen
Route A: Hydroxyamidine Cyclization
-
Cyanobiphenyl Derivative (2) reacts with hydroxylamine hydrochloride in organic solvents (e.g., DMSO) to form hydroxyamidine (3) (90% yield) .
-
Cyclization : Hydroxyamidine (3) undergoes base-mediated cyclization with ethyl chloroformate to yield 1,2,4-oxadiazole derivative (4) (50–75% yield) .
-
Hydrolysis : Ester (4) is saponified with LiOH or NaOH to produce This compound (5) (84–95% yield) .
Route B: Improved Scalable Process
-
Amidoxime Formation : Cyanobiphenyl derivative reacts with hydroxylamine and NaHCO₃ to form amidoxime (75% yield) .
-
Cyclization : Treated with dimethyl carbonate and NaOMe, yielding oxadiazolone (29) (94% yield) .
-
Saponification : Hydrolysis with NaOH produces this compound (88–90% yield) .
Key Reaction Table
Step | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
Amidoxime Formation | NH₂OH·HCl, NaHCO₃, 80–85°C | 75 | |
Cyclization | Dimethyl carbonate, NaOMe | 94 | |
Ester Hydrolysis | 2N LiOH/MeOH | 84 |
Hydrolysis of this compound Medoxomil
This compound medoxomil, the prodrug, undergoes rapid hydrolysis in the gastrointestinal tract:
-
Reaction : Medoxomil ester → this compound + 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one .
-
Conditions : pH-dependent; occurs readily at physiological pH .
Metabolic Reactions
This compound is metabolized primarily via hepatic CYP enzymes:
-
O-Dealkylation : CYP2C9-mediated → M-II metabolite (inactive, 50% systemic exposure) .
-
Decarboxylation : CYP2B6/CYP2C8-mediated → M-I metabolite (inactive, <1% exposure) .
Solubility and Reaction Solvent Dependence
Solubility in organic solvents (293.15–333.15 K) impacts reaction design :
Solvent | Solubility (mole fraction ×10³) |
---|---|
Ethanol | 726.8 |
Tetrahydrofuran | 739.0 |
Methanol | 725.1 |
Acetonitrile | 176.4 |
Trends : Higher solubility in alcohols facilitates amidoxime formation and cyclization steps .
Characterization of Reaction Byproducts
Key byproducts identified via spectral methods:
Stability Under Reactivity Conditions
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Hypertension Management
Azilsartan has been extensively studied for its role in controlling blood pressure. Clinical trials have demonstrated that this compound significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to other ARBs. For instance, a meta-analysis encompassing 18 studies with 6024 patients revealed that this compound reduced SBP and DBP more effectively than its counterparts, with mean differences of -2.853 mm Hg and -2.095 mm Hg respectively .
2. Cardiometabolic Disease
Beyond hypertension, this compound shows promise in addressing various cardiometabolic conditions. Research indicates its potential benefits in:
- Cardiac Hypertrophy : this compound may help reduce cardiac hypertrophy by blocking angiotensin II's effects on cardiac tissue .
- Renoprotection : Studies suggest that this compound can protect renal function, particularly in diabetic patients, by mitigating the effects of hypertension on kidney health .
- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Case Study 1: Oral Mucositis
In a preclinical study using a hamster model of chemotherapy-induced oral mucositis, this compound demonstrated protective effects against mucosal damage and inflammation. The treatment accelerated healing by promoting granulation tissue formation and increasing levels of growth factors associated with angiogenesis . This suggests potential applications for this compound in oncology settings to alleviate chemotherapy side effects.
Case Study 2: Contrast-Induced Acute Kidney Injury
A randomized controlled trial investigated the use of this compound in preventing contrast-induced acute kidney injury in patients with type 2 diabetes undergoing percutaneous coronary intervention. The findings indicated that this compound could be effective in reducing the risk of kidney damage associated with contrast media, highlighting its nephroprotective properties .
Data Overview
The following table summarizes key findings from various studies on this compound:
Wirkmechanismus
Azilsartan exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors in vascular smooth muscle and adrenal gland tissues . This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing vasoconstriction, aldosterone secretion, and water reabsorption in the kidneys . The result is a decrease in blood pressure and improved cardiovascular outcomes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Azilsartan gehört zur Klasse der Angiotensin-II-Rezeptor-Blocker (ARB), zu der auch andere Verbindungen wie Losartan, Valsartan, Candesartan, Irbesartan, Eprosartan, Telmisartan und Olmesartan gehören .
Eindeutigkeit: Im Vergleich zu anderen ARBs hat this compound eine höhere Affinität und eine stärkere hemmende Wirkung auf den AT1-Rezeptor gezeigt . Es hat auch eine langsamere Dissoziationsrate vom Rezeptor, was zu seinen anhaltenden blutdrucksenkenden Wirkungen beiträgt . Klinische Studien haben gezeigt, dass this compound eine bessere Blutdruckkontrolle bietet als andere ARBs in ihren höchsten therapeutischen Dosen .
Biologische Aktivität
Azilsartan is a novel angiotensin II receptor blocker (ARB) that has been extensively studied for its antihypertensive effects. This article provides a comprehensive review of the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
Overview of this compound
This compound is characterized as a potent inverse agonist of the angiotensin II type 1 (AT1) receptor, with an IC50 value of approximately 2.6 nM at the human AT1 receptor . This compound is primarily used in the management of hypertension, and its unique pharmacological profile distinguishes it from other ARBs.
Pharmacological Mechanism
This compound's mechanism of action involves the inhibition of angiotensin II binding to AT1 receptors, leading to vasodilation and reduced blood pressure. Unlike some other ARBs, this compound exhibits a slower dissociation from the AT1 receptor, which contributes to its prolonged antihypertensive effect .
Clinical Efficacy
Numerous clinical trials have established this compound's efficacy in lowering systolic blood pressure (SBP) and diastolic blood pressure (DBP). A systematic review and meta-analysis encompassing 18 studies with 6024 patients reported that this compound significantly reduced SBP by a mean difference of -2.85 mmHg and DBP by -2.095 mmHg compared to other ARBs .
Summary of Clinical Trials
Dose-Dependent Effects
The efficacy of this compound appears to be dose-dependent, with higher doses yielding more significant reductions in blood pressure. For instance, an analysis indicated that the 80 mg dose was particularly effective, suggesting that clinicians may need to consider higher doses for optimal blood pressure management in certain populations .
Safety Profile
This compound is generally well-tolerated among patients. Common adverse effects include dizziness and hypotension; however, these are typically mild and manageable. The overall safety profile is comparable to that of other ARBs, making it a viable option for long-term hypertension management .
Case Studies and Real-World Evidence
Real-world studies have further validated the effectiveness of this compound in diverse patient populations, including those with resistant hypertension or those not adequately controlled on other ARBs. A clinical trial focusing on patients with hypertension not controlled by other ARBs demonstrated significant improvements in blood pressure when switched to this compound .
Eigenschaften
IUPAC Name |
2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXMPPBFPAXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163712 | |
Record name | Azilsartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Azilsartan medoxomil is a newly approved angiotensin receptor blocker (ARB) reported to lower 24 hr blood pressure more effectively than maximally recommended doses of older ARBs. Although azilsartan is considered to be an unusually potent angiotensin II type 1 (AT1) receptor antagonist, little is known about the potential pleiotropic effects of this molecule. /The purpose of this study was to investigate/ pleiotropic features of azilsartan in cell-based assay systems independent of its effects on blood pressure. In cultured 3T3-L1 preadipocytes, azilsartan enhanced adipogenesis and exerted greater effects than valsartan on expression of genes encoding peroxisome proliferator-activated receptor-a (PPARa), PPARd, leptin, adipsin, and adiponectin. The effects of azilsartan on adipocyte differentiation and gene expression were observed at concentrations of azilsartan that did not classically stimulate PPAR activity in cell-based transactivation assays. Azilsartan also potently inhibited vascular cell proliferation in the absence of exogenously supplemented angiotensin II. In aortic endothelial cells, azilsartan inhibited cell proliferation at concentrations as low as 1 umol/L, whereas valsartan showed little or no antiproliferative effects at concentrations below 10 umol/L. Antiproliferative effects of azilsartan were also observed in cells lacking AT1 receptors. In addition, azilsartan, but not valsartan, blocked angiotensin II-induced activation of mitogen-activated protein kinase in vascular smooth muscle cells 4-8 hr after washout of drug from the incubation media. These findings suggest that azilsartan can function as a pleiotropic ARB with potentially beneficial effects on cellular mechanisms of cardiometabolic disease through actions that could involve more than just blockade of AT1 receptors and/or reduction in blood pressure., Angiotensin receptor (type 1) blockers (ARBs) can reduce both hypertension and insulin resistance induced by local and systemic activation of the renin-angiotensin-aldosterone system. The effectiveness of azilsartan medoxomil (AZIL-M), a novel imidazole-based ARB, to facilitate metabolic improvements in conditions of angiotensin II (Ang II)-associated insulin resistance is currently unknown. The aim of this study was to determine the impact of chronic AZIL-M treatment on glucose transport activity and key insulin signaling elements in red skeletal muscle of Ang II-treated rats. Male Sprague-Dawley rats were treated for 8 weeks with or without Ang II (200 ng/kg/min) combined with either vehicle or AZIL-M (1 mg/kg/day). Ang II induced significant (p < 0.05) increases in blood pressure, which were completely prevented by AZIL-M. Furthermore, Ang II reduced insulin-mediated glucose transport activity in incubated soleus muscle, and AZIL-M co-treatment increased this parameter. Moreover, AZIL-M treatment of Ang II-infused animals increased the absolute phosphorylation of insulin signaling molecules, including Akt [both Ser473 (81%) and Thr308 (23%)] and AS160 Thr642 (42%), in red gastrocnemius muscle frozen in situ. Absolute AMPKalpha (Thr172) phosphorylation increased (98%) by AZIL-M treatment, and relative Thr389 phosphorylation of p70 S6K1, a negative regulator of insulin signaling, decreased (51%) with AZIL-M treatment. These results indicate that ARB AZIL-M improves the in vitro insulin action on glucose transport in red soleus muscle and the functionality of the Akt/AS160 axis in red gastrocnemius muscle in situ in Ang II-induced insulin-resistant rats, with the latter modification possibly associated with enhanced AMPKalpha and suppressed p70 S6K1 activation. | |
Record name | Azilsartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless prisms from ethanol | |
CAS No. |
147403-03-0 | |
Record name | Azilsartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147403-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azilsartan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azilsartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZILSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NUX55P23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Azilsartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212-214 °C | |
Record name | Azilsartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Azilsartan interact with its target, the angiotensin II type 1 (AT1) receptor?
A1: [, , , , ] this compound acts as a potent and selective antagonist of the AT1 receptor. It binds competitively to the receptor, preventing angiotensin II, a potent vasoconstrictor, from binding. This blockade inhibits the pressor response usually triggered by angiotensin II, leading to a reduction in blood pressure.
Q2: Are there any unique aspects to this compound's interaction with the AT1 receptor compared to other ARBs?
A2: [, , ] Yes, this compound demonstrates a unique binding behavior to the AT1 receptor attributed to its 5-oxo-1,2,4-oxadiazole moiety. Research suggests that this unique interaction may contribute to its long-lasting antihypertensive effect and its greater potency in reducing blood pressure compared to some other ARBs.
Q3: Beyond blood pressure reduction, what downstream effects are associated with this compound?
A3: [, , , , ] this compound exhibits pleiotropic effects, meaning it influences multiple pathways beyond AT1 receptor blockade. Studies suggest it might improve insulin sensitivity, possess anti-inflammatory and antioxidant properties, and even influence cellular mechanisms involved in cardiometabolic diseases.
Q4: What is the molecular formula and weight of this compound Medoxomil?
A4: [] The molecular formula of this compound Medoxomil is C30H30KN7O6. Its molecular weight is 647.76 g/mol.
Q5: What measures are taken to ensure the stability of this compound Medoxomil in tablet formulations?
A5: [] Tablets containing this compound Medoxomil are packaged in specific containers to protect the drug from light and moisture. Repackaging is not recommended to maintain stability.
Q6: How does the presence of the carboxyl group at the benzimidazole ring of this compound affect its activity?
A6: [] Studies comparing this compound to a derivative lacking this carboxyl group (this compound-7H) revealed that the carboxyl group is essential for its ability to block angiotensin II-induced cellular responses effectively. This highlights the importance of this structural feature for this compound's pharmacological activity.
Q7: What strategies have been explored to enhance the solubility and dissolution rate of this compound Medoxomil?
A7: [] Research has focused on developing this compound Medoxomil nanosuspensions to improve its solubility and dissolution rate. These nanosuspensions, often formulated using stabilizers like PEG6000 and Tween80, demonstrate significantly enhanced dissolution profiles compared to conventional formulations.
Q8: How is this compound Medoxomil metabolized in the body?
A8: [] this compound Medoxomil is a prodrug, meaning it's inactive until metabolized in the body. It undergoes rapid hydrolysis in the gastrointestinal tract, primarily by esterases, to yield the active metabolite, this compound.
Q9: What is the bioavailability of this compound, and how is it excreted?
A9: [, ] this compound exhibits an absolute bioavailability of approximately 60%. After metabolism, about 55% of the drug is eliminated in feces, and 40% is excreted in urine.
Q10: Has this compound shown efficacy in animal models of disease?
A10: [, , , , , ] Yes, this compound has shown promising results in various animal models. For instance, it inhibited inflammation-triggered bone resorption in mice calvariae, suggesting a potential role in mitigating bone loss associated with inflammatory conditions.
Q11: What clinical trials have been conducted to assess this compound’s efficacy in humans?
A11: [, , , , , , , ] Numerous clinical trials have been conducted to evaluate this compound's efficacy in treating hypertension. These trials have consistently shown that this compound effectively lowers blood pressure in various patient populations, including those with stage 1 and 2 hypertension.
Q12: What analytical techniques are employed to quantify this compound Medoxomil in pharmaceutical dosage forms?
A12: [, ] High-Performance Thin Layer Chromatography (HPTLC) is a widely used technique for the quantitative analysis of this compound Medoxomil in pharmaceutical formulations. This method is known for its simplicity, sensitivity, accuracy, and cost-effectiveness.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.